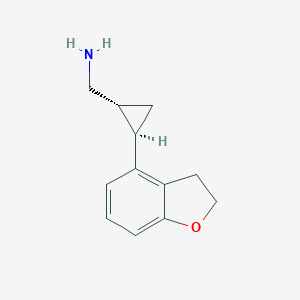

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine

Description

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine (CAS: 1400898-49-8) is a chiral cyclopropane-containing amine featuring a 2,3-dihydrobenzofuran moiety. This compound is a critical intermediate in synthesizing pharmaceuticals such as tasimelteon (a melatonin receptor agonist for sleep disorders) and canagliflozin (an SGLT2 inhibitor for diabetes) . Its stereochemistry ((1R,2R)) is essential for binding to biological targets, as seen in tasimelteon’s selective activity at MT₁/MT₂ receptors .

Properties

IUPAC Name |

[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYHNSKFBUUONP-GZMMTYOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C3CC3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Epoxidation and Wittig Reaction-Based Synthesis

The total synthesis developed by Li et al. (2019) begins with 4-vinyl-2,3-dihydrobenzofuran and proceeds through four steps :

-

Asymmetric Epoxidation : Using a Sharpless-type catalyst, the vinyl group undergoes epoxidation to yield a chiral epoxide.

-

Wittig Reaction : The epoxide reacts with a stabilized ylide to form a cyclopropane ring, critical for the (1R,2R) configuration.

-

Nitrile Reduction : The resulting nitrile intermediate is reduced to a primary amine using lithium aluminum hydride (LiAlH).

-

Propionation : The amine is acylated with propionyl chloride to form Tasimelteon.

This method achieves an overall yield of 48% with high enantiomeric excess (>98% ee). Key advantages include the use of commercially available starting materials and scalability to multi-kilogram batches .

Substitution/Sulfonation and Hydroxylamine Pathway

A 2020 patent outlines a three-step synthesis :

-

Substitution/Sulfonation : Compound IV undergoes nucleophilic substitution or sulfonation to introduce a leaving group (e.g., sulfonate ester).

-

Hydroxylamine Reaction : Treatment with hydroxylamine hydrochloride under basic conditions forms an oxime intermediate (Compound II).

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the oxime to the primary amine (Compound I).

This route emphasizes high purity (>99.5%) and minimal byproducts, making it suitable for industrial production. Reaction conditions are mild (25–60°C), and the process avoids hazardous reagents .

Cyanation and Acylation Route

A 2017 method starts with (S)-4-(oxiranyl-2-yl)-2,3-dihydrobenzofuran :

-

Cyanation : The epoxide reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI) to form (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropylcarbonitrile.

-

Reduction : The nitrile is reduced to the primary amine using Raney nickel under hydrogen atmosphere.

-

Acylation : Propionyl chloride in dichloromethane (DCM) with triethylamine (EtN) yields Tasimelteon.

This approach boasts fewer steps and 85–90% yield per step , with simplified purification due to crystalline intermediates .

Enantiomerically Enriched Process via Salts

A 2018 patent describes a process leveraging chiral resolution :

-

Racemic Mixture Formation : The racemic amine is treated with a chiral acid (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts.

-

Crystallization : Selective crystallization isolates the (1R,2R)-enantiomer.

-

Free Base Liberation : The salt is neutralized with aqueous NaOH to recover the enantiopure amine.

This method achieves >99% enantiomeric purity and is viable for large-scale production, though it requires additional steps for salt formation and resolution .

Comparative Analysis of Methods

Critical Reaction Parameters

-

Temperature Control : Exothermic steps (e.g., nitrile reduction) require cooling to 0–5°C to prevent racemization .

-

Catalyst Selection : Asymmetric epoxidation mandates chiral catalysts like titanium(IV) isopropoxide with diethyl tartrate .

-

Solvent Systems : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.

Reduction: Reduction reactions can target the cyclopropane ring or the methanamine group.

Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydrobenzofuran moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of cyclopropylamine derivatives with aromatic or heterocyclic substituents. Below is a comparison with structurally or pharmacologically related molecules:

Key Differences and Pharmacological Implications

Stereochemistry and Bioactivity: The (1R,2R) configuration in the target compound and tasimelteon is critical for receptor binding. In contrast, non-chiral analogues (e.g., (2-benzylcyclopropyl)methanamine) lack this specificity, reducing their therapeutic selectivity . Tasimelteon’s propanamide group enhances metabolic stability compared to the primary amine in the parent compound, extending its half-life .

Substituent Effects :

- The dihydrobenzofuran moiety in the target compound and ramelteon enhances binding to melatonin receptors due to its planar aromatic system and oxygen heteroatom .

- Fluorophenyl or imidazole-pyrimidine substituents (e.g., in ’s compound) shift activity toward kinase inhibition, demonstrating the scaffold’s versatility .

Synthetic Utility :

- The target compound is a key intermediate for canagliflozin , where the cyclopropane-dihydrobenzofuran core contributes to SGLT2 inhibition .

- Analogues like (2-benzylcyclopropyl)methanamine () are simpler building blocks for exploratory medicinal chemistry .

Physicochemical and Pharmacokinetic Data

| Parameter | This compound | Tasimelteon | Ramelteon |

|---|---|---|---|

| Molecular Weight | 217.29 g/mol | 245.32 g/mol | 259.35 g/mol |

| LogP (Predicted) | 2.1 | 2.8 | 3.2 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Bioavailability | N/A (Intermediate) | >80% | ~84% |

| Half-Life | N/A | ~1.3 hours | ~1.2 hours |

Biological Activity

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine, also known by its CAS number 1400898-49-8, is a compound of significant interest in medicinal chemistry. This compound serves as an intermediate in the synthesis of Tasimelteon, a drug used for treating non-24-hour sleep-wake disorder, particularly in visually impaired patients . Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

The primary mechanism of action for this compound is its role as a melatonin receptor agonist. Melatonin receptors are critical in regulating circadian rhythms and sleep patterns. By mimicking melatonin's effects, this compound helps in resetting the circadian clock in patients with sleep disorders .

Pharmacological Studies

Recent studies have highlighted several biological activities associated with this compound:

- Sleep Regulation :

- Neuroprotective Effects :

- Potential Antidepressant Activity :

Case Studies

A notable case study involved a year-long investigation at Harvard University focusing on the use of Tasimelteon in blind subjects with non-24-hour sleep-wake disorder. The study reported significant improvements in sleep patterns and overall quality of life for participants .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Tasimelteon | Sleep regulation | Melatonin receptor agonism |

| This compound | Potential neuroprotection | Antioxidant activity |

| Other Melatonin Agonists | Antidepressant-like effects | Serotonin modulation |

Q & A

Q. What pharmacokinetic properties are influenced by the compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.